

An In-depth Technical Guide to 8-Geranyloxypsoralen: Chemical Properties and Stability

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Compound of Interest

Compound Name: 8-Geranyloxy

Cat. No.: B15478889

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Abstract

8-Geranyloxypsoralen, a naturally occurring furanocoumarin, has garnered significant scientific interest due to its diverse biological activities, including its role as a potent inhibitor of cytochrome P450 3A4 (CYP3A4) and β -secretase 1 (BACE1). This technical guide provides a comprehensive overview of the chemical properties and stability of **8-geranyloxypsoralen**, intended to support research and development efforts. The document details the compound's physicochemical characteristics, offers insights into its stability under various conditions, and presents detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it elucidates the key signaling pathways modulated by **8-geranyloxypsoralen** through schematic diagrams, providing a foundation for understanding its mechanism of action.

Chemical and Physical Properties

8-Geranyloxypsoralen, also known as Xanthotoxol geranyl ether, is a derivative of psoralen distinguished by a geranyloxy side chain at the 8-position. This structural feature significantly influences its biological activity and physicochemical properties.

General Properties

Property	Value	Reference
CAS Number	7437-55-0	[1][2]
Molecular Formula	C ₂₁ H ₂₂ O ₄	[1]
Molecular Weight	338.40 g/mol	[1]
IUPAC Name	9-(((2E)-3,7-dimethylocta-2,6-dien-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one	
Appearance	Crystalline solid	[3]

Physicochemical Data

Property	Value	Reference
Melting Point	53-54 °C	[1]
Solubility	Soluble in acetonitrile, chloroform, and DMSO.	[2][3]
UV Absorption (λ _{max})	219, 250, 302 nm	[2]
LogP	5.61	[4]

Stability Profile

The stability of **8-geranyloxypsoralen** is a critical consideration for its handling, storage, and formulation. As a furanocoumarin, its stability is particularly influenced by light.

Photostability

Furanocoumarins, as a class of compounds, are known to be sensitive to ultraviolet (UV) radiation. Upon exposure to UV light, particularly UVA, they can become photoactivated, leading to the formation of reactive species that can interact with biological macromolecules such as DNA. This photo-reactivity can lead to the degradation of the compound and the formation of photoproducts. It is therefore imperative to protect **8-geranyloxypsoralen** from light during storage and handling.

pH and Thermal Stability

Specific data on the degradation of **8-geranyloxypsoralen** under varying pH and temperature conditions are not extensively available in the public domain. However, psoralen and its derivatives can undergo hydrolysis of the lactone ring under strongly basic conditions. Thermal degradation may occur at elevated temperatures, though the precise decomposition temperature for **8-geranyloxypsoralen** has not been reported. It is recommended to store the compound in a cool and dry place. Long-term storage recommendations typically suggest keeping the solid material at -20°C.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **8-geranyloxypsoralen**.

Synthesis of 8-Geranyloxypsoralen

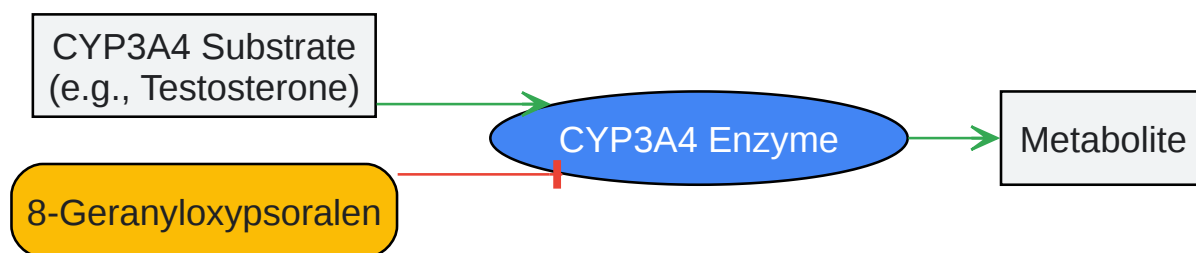
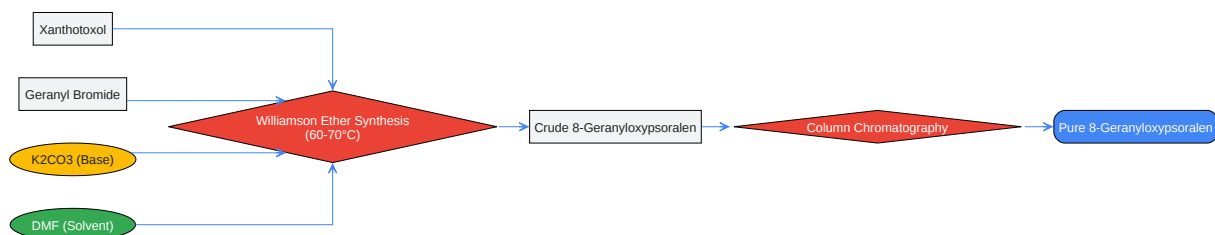
This protocol describes a representative method for the synthesis of **8-geranyloxypsoralen** via the Williamson ether synthesis, starting from xanthotoxol and geranyl bromide.

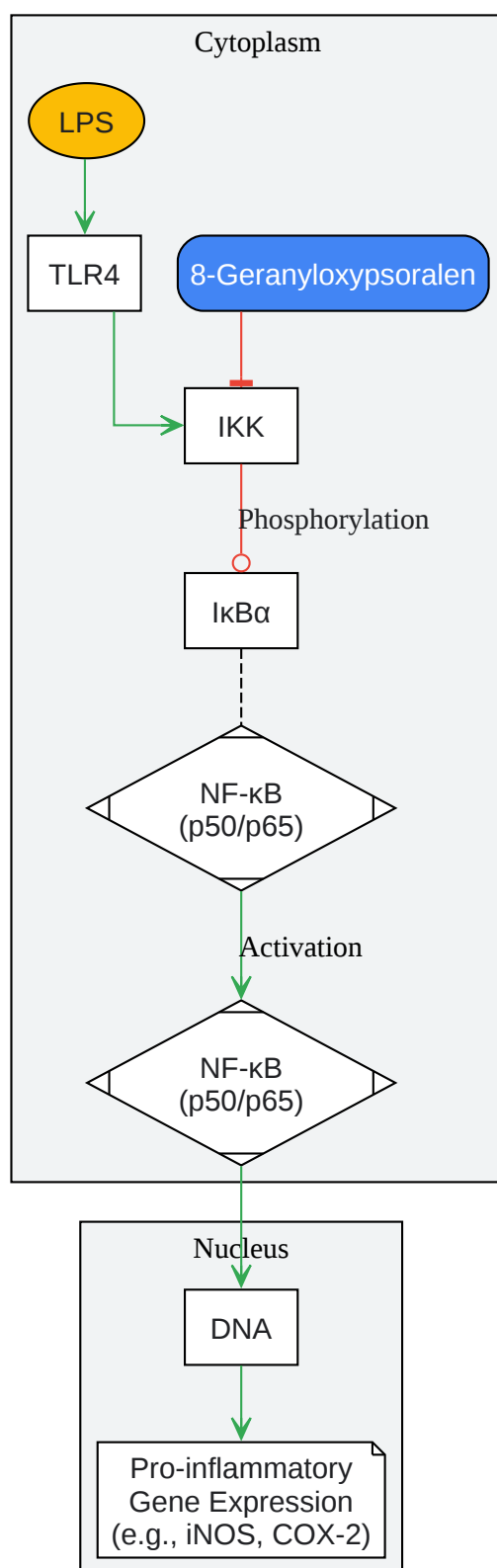
Materials:

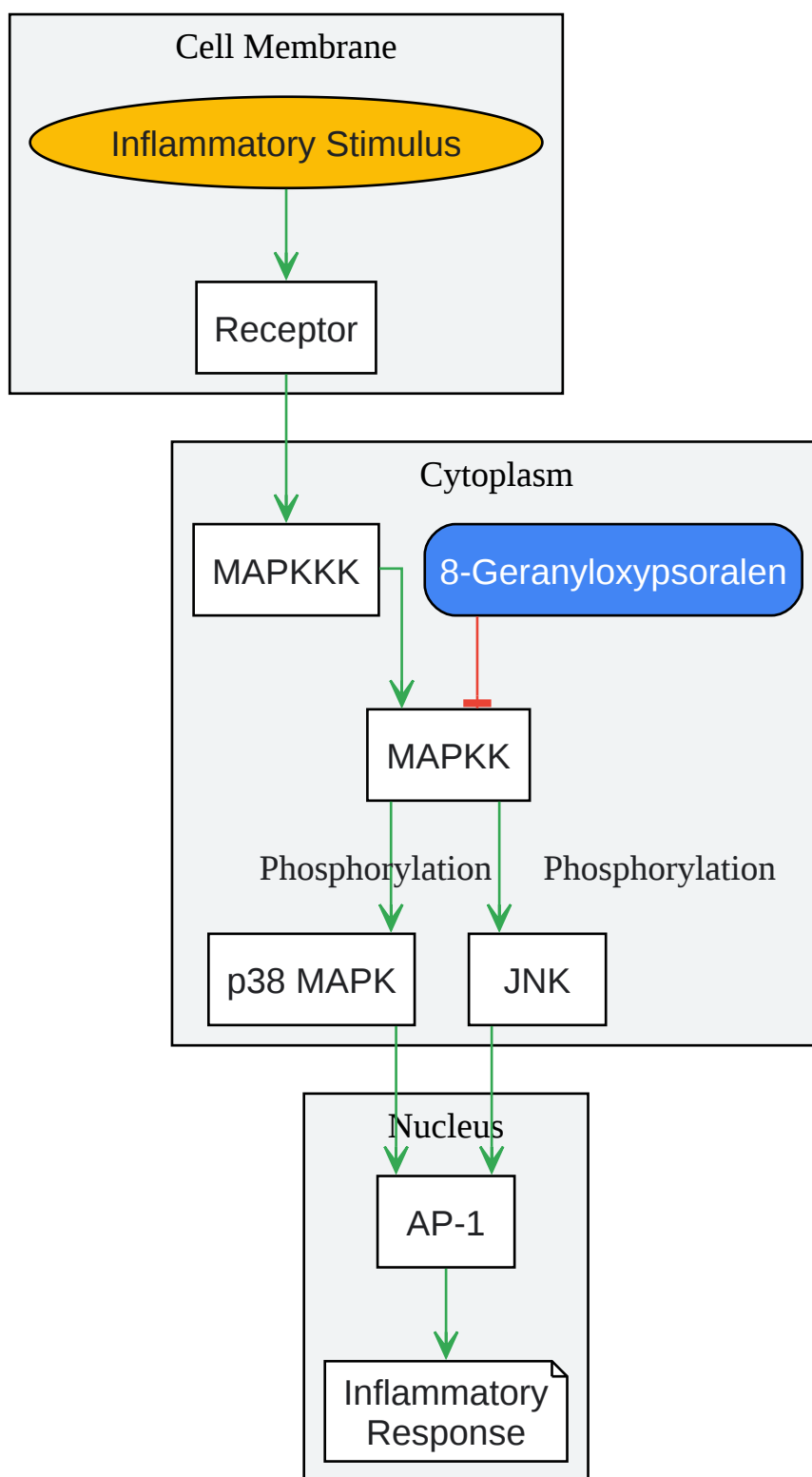
- Xanthotoxol (8-hydroxypsoralen)
- Geranyl bromide
- Potassium carbonate (K_2CO_3)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Hexane
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of xanthotoxol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).
- Add geranyl bromide (1.2 eq) dropwise to the reaction mixture.
- Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (2 x 30 mL).
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **8-geranyloxypsoralen**.







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